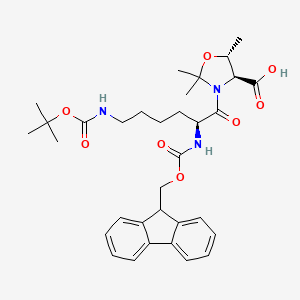

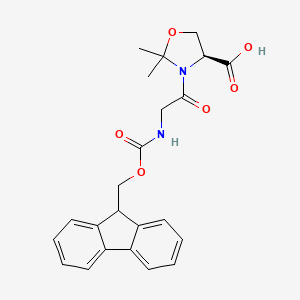

Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

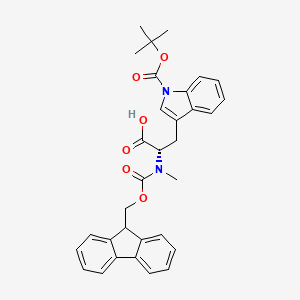

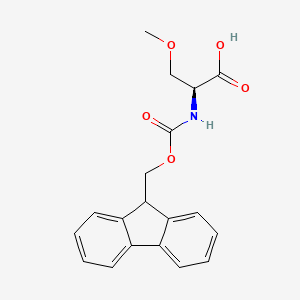

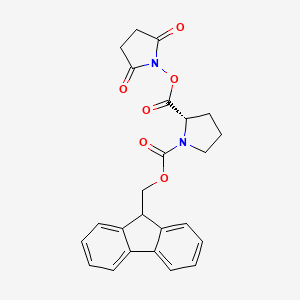

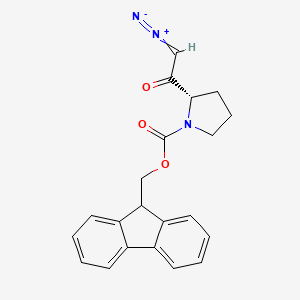

Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH, also known as Fmoc-Gly-Ser-Pro-OH, is a synthetic peptide that has been used in a variety of scientific research applications. It is a non-natural peptide that has been synthesized using a combination of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry and solid-phase peptide synthesis (SPPS). Fmoc-Gly-Ser-Pro-OH has been used in a variety of research applications due to its ability to modulate protein-protein interactions and its use in drug delivery.

Scientific Research Applications

Recent Advances in Porous Silicon Technology for Drug Delivery

Porous silicon (pSi) has emerged as a notable nanostructured carrier system in biomedical applications like biosensing, biomedical imaging, tissue scaffolds, and drug delivery. Key attributes of pSi include excellent biocompatibility, ease of surface chemistry modification, and a controllable 3D porous network structure. These features have led to its successful use in delivering a range of therapeutics, from small molecules to larger peptide/protein-type therapeutics. Noteworthy developments include using pSi for improving the delivery of poorly soluble drugs and the development of composite pSi-poly(D,L-lactide-co-glycolide) microparticles for controlled protein therapeutic delivery. The literature indicates a promising future for this drug-delivery system, potentially marking a golden age for its application in therapeutics (Barnes, Jarvis, & Prestidge, 2013).

Porous Silicon for Drug Delivery Applications and Theranostics

Porous silicon (pSi) is also recognized for its potential in drug delivery, particularly for overcoming limitations of traditional therapeutics. Its biodegradability, biocompatibility, and optoelectronic properties distinguish it as a candidate for developing advanced biomaterials for theranostics and photodynamic therapies. Recent progress includes research on biocompatibility, drug delivery efficiency, and clinical trials. While pSi offers technical advantages and has shown potential in various therapeutic areas, more in-depth in vivo studies are essential to evaluate its practicality and reliability for clinical applications. The future of pSi in enhancing drug delivery and photodynamic therapies seems promising, yet it faces technical and commercial challenges that need addressing (Kumeria et al., 2017).

Mechanism of Action

Mode of Action

Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH is synthesized using Fmoc/tBu solid-phase synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The compound interacts with its targets through biochemical reactions, leading to changes in the function or activity of the target proteins.

properties

IUPAC Name |

(4S)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O6/c1-23(2)25(19(13-31-23)21(27)28)20(26)11-24-22(29)30-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,29)(H,27,28)/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBXHZJERGBCEL-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C(=O)O)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@@H](CO1)C(=O)O)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.